4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-1H-pyrazole
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Overview
Description
4-[4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER is a complex organic compound characterized by the presence of multiple halogen atoms and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER typically involves multiple steps, including halogenation, difluoromethylation, and pyrazole formation. Key reagents used in these processes include halogenating agents, difluoromethylating agents, and catalysts for pyrazole ring formation .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of corresponding amines or hydrocarbons.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the pyrazole ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-CHLORO-3-[4-(TRIFLUOROMETHOXY)PHENYL]-1-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]PHENYL TRIFLUOROMETHYL ETHER
- 4-[4-CHLORO-3-[4-(METHOXY)PHENYL]-1-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER
Uniqueness
The unique combination of halogen atoms and the difluoromethoxy group in 4-[4-CHLORO-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(4-FLUOROPHENYL)-1H-PYRAZOL-5-YL]PHENYL DIFLUOROMETHYL ETHER imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds .
Properties
Molecular Formula |
C23H14ClF5N2O2 |
---|---|
Molecular Weight |
480.8 g/mol |
IUPAC Name |
4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)pyrazole |
InChI |
InChI=1S/C23H14ClF5N2O2/c24-19-20(13-1-9-17(10-2-13)32-22(26)27)30-31(16-7-5-15(25)6-8-16)21(19)14-3-11-18(12-4-14)33-23(28)29/h1-12,22-23H |
InChI Key |
WRWOWEIMVFISSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NN2C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC(F)F)Cl)OC(F)F |
Origin of Product |
United States |
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